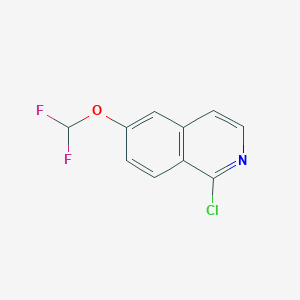

Isoquinoline, 1-chloro-6-(difluoromethoxy)-

Description

1-Chloro-6-(difluoromethoxy)isoquinoline is a halogenated isoquinoline derivative characterized by a chlorine atom at the 1-position and a difluoromethoxy group (-OCF$_2$H) at the 6-position of the isoquinoline scaffold. This compound is of significant interest in medicinal chemistry and organic synthesis due to the electron-withdrawing effects of the chlorine and difluoromethoxy groups, which modulate reactivity and biological activity.

Properties

IUPAC Name |

1-chloro-6-(difluoromethoxy)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-9-8-2-1-7(15-10(12)13)5-6(8)3-4-14-9/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHPAAVBWJKNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoquinoline, 1-chloro-6-(difluoromethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The difluoromethoxy group can be introduced using difluoromethylating agents like difluoromethyl ether under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline, 1-chloro-6-(difluoromethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of isoquinoline N-oxide derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Isoquinoline, 1-chloro-6-(difluoromethoxy)- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-chloro-6-(difluoromethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-chloro-6-(difluoromethoxy)isoquinoline, with comparisons of their physicochemical properties, synthesis challenges, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy group (-OCF$2$H) in the target compound balances electronegativity and lipophilicity better than methoxy (-OCH$3$) or trifluoromethoxy (-OCF$_3$) groups, making it suitable for crossing biological membranes. Fluorine vs. Chlorine: Fluorine at the 6-position (as in 1-chloro-6-fluoroisoquinoline) increases polarity and metabolic stability compared to methoxy or difluoromethoxy groups.

Synthesis Challenges: Introducing difluoromethoxy groups requires specialized reagents (e.g., difluoromethylation agents), whereas methoxy groups are simpler to install. 1-Chloro-6-fluoroisoquinoline synthesis achieves a 97% purity but lower yields (30–78%) compared to non-fluorinated analogs.

Biological Relevance: Difluoromethoxy-containing compounds, such as Garenoxacin Mesylate (a fluoroquinolone antibiotic), demonstrate the importance of this group in enhancing antimicrobial activity. The trifluoromethoxy analog shows higher lipophilicity, which may improve blood-brain barrier penetration but could increase toxicity risks.

Biological Activity

Isoquinoline, 1-chloro-6-(difluoromethoxy)- is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Isoquinoline derivatives are known for their diverse biological activities. The specific compound , 1-chloro-6-(difluoromethoxy)-, features a chloro group and a difluoromethoxy substituent that may influence its reactivity and interaction with biological targets.

Molecular Formula: C10H8ClF2O

IUPAC Name: 1-chloro-6-(difluoromethoxy)isoquinoline

Molecular Weight: 233.62 g/mol

Biological Activities

Research indicates that isoquinoline derivatives exhibit various biological activities, including:

- Antimicrobial Activity: Some studies suggest that isoquinoline compounds can inhibit the growth of bacteria and fungi.

- Anticancer Properties: Isoquinolines have been investigated for their ability to induce apoptosis in cancer cells.

- Neuroprotective Effects: Certain derivatives show promise in protecting neuronal cells from oxidative stress and neurodegeneration.

The biological activity of isoquinoline, 1-chloro-6-(difluoromethoxy)- may involve several mechanisms:

- Inhibition of Enzymes: Isoquinolines can act as inhibitors of key enzymes involved in cell signaling pathways.

- Modulation of Ion Channels: Some studies suggest that these compounds can influence ion channel activity, particularly calcium channels, which is crucial for various cellular functions.

- Interaction with Receptors: Isoquinolines may bind to specific receptors, influencing neurotransmitter release and cellular responses.

Case Studies and Experimental Data

- Anticancer Activity:

- Neuroprotective Effects:

- Antimicrobial Activity:

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-6-(difluoromethoxy)isoquinoline, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves halogenation and difluoromethoxylation steps. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the difluoromethoxy group . Optimize yields by controlling reaction temperature (50–80°C), using anhydrous solvents (e.g., THF or DMF), and adding catalytic ligands like XPhos. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-chloro-6-(difluoromethoxy)isoquinoline?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and fluorine integration. NMR identifies aromatic carbons and electronic effects of the difluoromethoxy group .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 245.05) .

- IR Spectroscopy : Detects C-F stretching (~1150–1250 cm) and C-Cl bonds (~550–850 cm) .

Q. What safety protocols are critical when handling 1-chloro-6-(difluoromethoxy)isoquinoline in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential toxicity (H313/H333 hazard codes). Store at 2–8°C in airtight containers. Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethoxy group influence the reactivity of the isoquinoline ring in cross-coupling reactions?

- Methodological Answer : The difluoromethoxy group is electron-withdrawing (-I effect), reducing electron density at the 6-position. This activates the 1-chloro substituent for nucleophilic aromatic substitution (SNAr) but may hinder Suzuki-Miyaura coupling at adjacent positions. Computational studies (DFT) can map charge distribution to predict regioselectivity .

Q. What strategies can mitigate discrepancies in HPLC purity assessments of this compound when different mobile phases are used?

- Methodological Answer : Adjust mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate) to improve peak resolution. Use C18 columns with 3-µm particle size and gradient elution (acetonitrile/water). Validate methods via spike recovery experiments (95–105% recovery range) and compare against LC-MS data .

Q. How should researchers address conflicting reports on the stability of 1-chloro-6-(difluoromethoxy)isoquinoline under acidic conditions?

- Methodological Answer : Conduct stability studies in buffered solutions (pH 1–6) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 270 nm) and LC-MS. If decomposition occurs (e.g., hydrolysis of Cl or OCFH groups), consider stabilizing additives like antioxidants (e.g., BHT) or lyophilization for long-term storage .

Q. What computational models predict the binding affinity of this compound with biological targets such as kinase enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3POZ). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. QSAR models can correlate substituent electronegativity (Cl, OCFH) with inhibitory activity .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported synthetic yields for 1-chloro-6-(difluoromethoxy)isoquinoline across different studies?

- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Compare byproduct profiles via GC-MS to identify side reactions (e.g., dehalogenation). Use Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.